Nicardipine

Descripción

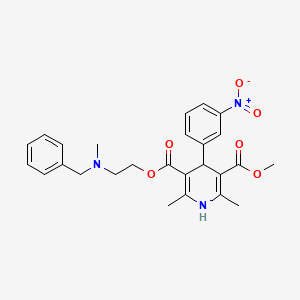

Structure

3D Structure

Propiedades

IUPAC Name |

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBHBTPTTSWHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023363 | |

| Record name | Nicardipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.47e-03 g/L | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55985-32-5 | |

| Record name | Nicardipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55985-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055985325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicardipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICARDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5312222S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136-138 °C, 136 - 138 °C | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unlocking the Gates: A Technical Guide to Nicardipine's Interaction with L-Type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of nicardipine, a dihydropyridine calcium channel blocker, on L-type voltage-gated calcium channels (LTCCs). Moving beyond a surface-level description, we will dissect the biophysical and pharmacological principles that govern this critical drug-target interaction, offering insights valuable for ion channel research and cardiovascular drug development.

The L-Type Calcium Channel: A Vital Gatekeeper of Cellular Function

Voltage-gated calcium channels are essential transmembrane proteins that regulate calcium influx in response to changes in membrane potential. The L-type calcium channel (LTCC), also known as the dihydropyridine receptor, is a high-voltage activated channel critical for excitation-contraction coupling in smooth and cardiac muscle cells. Structurally, the LTCC is a multi-subunit complex, with the α1 subunit forming the central pore and containing the voltage sensor and the binding sites for calcium channel blockers. The influx of calcium through these channels triggers a cascade of intracellular events, leading to muscle contraction. Overactivity of LTCCs can result in excessive vasoconstriction and increased peripheral resistance, contributing to hypertension.

This compound: A Dihydropyridine with High Vascular Selectivity

This compound is a second-generation dihydropyridine calcium channel blocker that exhibits a potent and selective inhibitory effect on LTCCs. A key characteristic of this compound is its pronounced selectivity for vascular smooth muscle over cardiac muscle. This selectivity minimizes the negative inotropic effects (reduced force of heart muscle contraction) that can be associated with less selective calcium channel blockers. This property makes this compound a valuable therapeutic agent for the management of hypertension and angina.

The Core Mechanism: A State-Dependent Blockade

The inhibitory action of this compound on LTCCs is not a simple "plug-in-the-hole" mechanism. Instead, it is a sophisticated, state-dependent interaction, meaning this compound's binding affinity for the channel is dramatically influenced by the channel's conformational state: resting, open, or inactivated.

Preferential Binding to Inactivated Channels

Research has unequivocally demonstrated that dihydropyridines, including this compound, bind with significantly higher affinity to the inactivated state of the LTCC compared to the resting (closed) state. This voltage-dependent block is more pronounced at more depolarized membrane potentials, which favor the inactivated state. This preferential binding to the inactivated state is a cornerstone of this compound's mechanism of action and explains its use-dependent properties, where the block becomes more pronounced with increased frequency of channel activation.

The Dihydropyridine Binding Site

The binding site for dihydropyridines is located on the α1 subunit of the LTCC. While the exact three-dimensional structure is complex, studies have identified key amino acid residues within the transmembrane segments of the α1 subunit that are

Nicardipine hydrochloride synthesis and chemical properties

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Nicardipine Hydrochloride

Introduction: A Profile of a Potent Vasodilator

This compound hydrochloride is a second-generation dihydropyridine calcium channel blocker widely utilized in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy stems from its potent vasodilatory activity, which is more selective for vascular smooth muscle than for cardiac muscle.[3][4] This selectivity allows it to effectively reduce systemic vascular resistance and lower blood pressure with minimal impact on cardiac contractility.[5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthetic pathways to this compound hydrochloride and elucidating its core chemical and pharmacological properties.

Part 1: Synthesis of this compound Hydrochloride

The most prevalent and industrially scalable method for synthesizing the this compound core structure is a variation of the Hantzsch dihydropyridine synthesis. This method involves a one-pot condensation reaction of three key components to form the central dihydropyridine ring.

Core Synthetic Strategy: The Hantzsch Reaction

The synthesis of this compound, an unsymmetrical dihydropyridine, requires the condensation of an aldehyde (3-nitrobenzaldehyde), an amino-crotonate (acting as the enamine component), and a β-ketoester. The strategic selection of two different ester-containing reactants is crucial for assembling the final asymmetric molecule.

Key Starting Materials:

-

3-Nitrobenzaldehyde: Provides the C4-substituent on the dihydropyridine ring.

-

Methyl 3-aminocrotonate: Serves as one of the C2-C3 components and the nitrogen atom for the heterocycle.

-

2-(N-benzyl-N-methylamino)ethyl acetoacetate: Forms the other C5-C6 component and incorporates the side chain responsible for some of this compound's unique properties.

Detailed Experimental Protocol

The following protocol describes a representative synthesis adapted from established methodologies.[7][8][9]

Step 1: Hantzsch Dihydropyridine Condensation

-

To a suitable reaction vessel, charge the solvent (e.g., acetone, chloroform, or isopropanol).[7][8]

-

Add equimolar amounts of 3-amino-2-butenoic acid-2'-(N-benzyl-N-methyl)aminoethyl ester and methyl 3-methyl-4-(3'-nitrophenyl)-3-butenoate.[7][8]

-

Initiate stirring and heat the reaction mixture to a temperature between 50-70°C.

-

Causality: This thermal energy is required to overcome the activation barrier for the multi-component condensation and cyclization reactions that form the dihydropyridine ring. The choice of temperature can influence reaction time and yield.[7]

-

-

Maintain the reaction at this temperature for 2 to 8 hours, monitoring for completion using a suitable chromatographic technique (e.g., HPLC or TLC).

-

Upon completion, the crude this compound base is present in the reaction mixture.

Step 2: Salt Formation and Isolation

-

After the initial reaction, decolorize the solution by adding activated carbon and filtering.[7][8]

-

Cool the filtrate to approximately 30-35°C.

-

Causality: Lowering the temperature is critical for controlling the crystallization process and preventing the formation of unwanted impurities. This specific temperature range is optimal for forming the desired α-crystal form of this compound hydrochloride.[8]

-

-

Slowly add a stoichiometric amount of hydrochloric acid while stirring.

-

Continue stirring at this temperature for several hours (e.g., 12 hours) to allow for complete crystallization of the hydrochloride salt.[7]

-

Isolate the precipitated solid by centrifugation or filtration.

-

Dry the resulting product under vacuum to yield this compound hydrochloride as a yellow-green crystalline powder.[7][8]

Part 2: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its formulation, administration, and biological activity.

Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 2-(benzyl-methyl amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate monohydrochloride | [3] |

| Molecular Formula | C₂₆H₂₉N₃O₆ · HCl | [10] |

| Molecular Weight | 515.99 g/mol | [3] |

| Appearance | Greenish-yellow or pale yellow, odorless, crystalline powder | [3][11] |

| Melting Point | Approx. 165-170°C; other sources report ranges up to 184°C depending on crystalline form | [3][7][11] |

| Solubility | Freely soluble in chloroform, methanol, glacial acetic acid; sparingly soluble in ethanol; slightly soluble in water. | [3][6] |

| pKa | 8.1, 16.97 | [12] |

Spectroscopic Properties

The structure of this compound hydrochloride is confirmed through various spectroscopic methods.

-

UV-Vis Spectroscopy: In solution, it exhibits characteristic absorption maxima (λmax) between 235-239 nm and 351-355 nm.[13][14] These absorptions are attributed to π-π* electronic transitions within the dihydropyridine and nitrophenyl chromophores.[15][16]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks confirming its functional groups, including vibrations for the N-H group of the dihydropyridine ring, C=O stretching from the two ester groups, and bands corresponding to the aromatic C-NO₂ group.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra provide detailed structural confirmation, showing characteristic signals for the methyl groups on the dihydropyridine ring, the protons of the aromatic rings, and the unique side chain.[15][16]

Stability and Storage

This compound hydrochloride exhibits specific stability characteristics that are critical for its formulation and clinical use.

-

Solution Stability: It is stable in various intravenous solutions, such as 5% dextrose and 0.9% sodium chloride, when stored in glass containers for up to seven days.[19][20] However, concentrations can decline in PVC containers due to adsorption.[19][21]

-

Incompatibilities: The drug is not stable in 5% sodium bicarbonate injection, where it shows immediate precipitation.[19][22] It also demonstrates rapid loss in lactated Ringer's injection.[19][22]

-

Light Sensitivity: The compound is gradually affected by light.[13]

-

Storage Conditions: It should be stored in tight, light-resistant containers at controlled room temperature (20° to 25°C or 68° to 77°F) and protected from freezing and excessive heat.[13][22]

Part 3: Mechanism of Action

This compound hydrochloride functions by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[3][4]

-

Target: It primarily targets L-type voltage-gated calcium channels.[6]

-

Action: By blocking these channels, it prevents the entry of extracellular calcium ions, which is a critical step for muscle contraction.[5]

-

Physiological Effect: The inhibition of calcium influx leads to the relaxation of vascular smooth muscle (vasodilation).[23] This effect is more pronounced in arterial blood vessels than in veins.[1] The result is a significant decrease in systemic vascular resistance (afterload), which in turn lowers blood pressure.[3] Its selectivity for vascular smooth muscle over cardiac muscle means it has minimal effect on heart contractility at therapeutic doses.[4][5]

// Nodes this compound [label="this compound HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LTypeChannel [label="L-Type Calcium Channel\n(Vascular Smooth Muscle)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; CaInflux [label="Calcium Ion (Ca²⁺)\nInflux", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Contraction [label="Muscle Contraction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Vasodilation [label="Vasodilation\n(Muscle Relaxation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resistance [label="Decreased Systemic\nVascular Resistance", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BP [label="Lowered Blood Pressure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> LTypeChannel [label="Blocks", color="#EA4335"]; LTypeChannel -> CaInflux [style=invis]; CaInflux -> Contraction [label="Triggers"]; Contraction -> Vasodilation [style=invis]; // for layout Vasodilation -> Resistance; Resistance -> BP;

// Inhibition edge edge [color="#EA4335", style=dashed, arrowhead=tee]; LTypeChannel -> CaInflux [label="Inhibits"]; CaInflux -> Contraction [style=invis]; // for layout Contraction -> Vasodilation [label="Prevents"]; } dot Caption: Mechanism of action of this compound Hydrochloride.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C26H29N3O6 | CID 4474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. pharmacyjournal.net [pharmacyjournal.net]

- 7. Preparation method for synthesizing this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN105061297A - Preparation method for synthesizing this compound hydrochloride - Google Patents [patents.google.com]

- 9. IE80422B1 - Novel process for producing this compound hydrochloride and its novel intermediate compound - Google Patents [patents.google.com]

- 10. This compound Hydrochloride | C26H30ClN3O6 | CID 41114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. ukaazpublications.com [ukaazpublications.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. Stability of this compound hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. ovid.com [ovid.com]

- 22. globalrph.com [globalrph.com]

- 23. ijsrtjournal.com [ijsrtjournal.com]

The Pharmacokinetics of Nicardipine in Preclinical Animal Models: An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the pharmacokinetic profile of nicardipine, a dihydropyridine calcium channel blocker, in commonly used preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) of this compound in species such as rats, dogs, and monkeys. By synthesizing data from numerous studies, this guide offers field-proven insights into experimental design, data interpretation, and the translation of preclinical findings to clinical scenarios. We will explore the causal relationships behind experimental choices, present detailed methodologies for key in vivo and in vitro assays, and summarize quantitative data in accessible formats to facilitate cross-species comparisons.

Introduction: The Significance of Preclinical Pharmacokinetic Profiling for this compound

This compound is a potent vasodilator used in the management of hypertension and angina.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic properties, which govern the onset, intensity, and duration of its pharmacological effect. Preclinical animal models are indispensable tools in drug development, providing the foundational knowledge of a drug's behavior in a biological system before human trials. Understanding the pharmacokinetics of this compound in these models is crucial for several reasons:

-

Dose Selection and Regimen Design: Preclinical pharmacokinetic data informs the selection of appropriate dose levels and dosing intervals for first-in-human studies.

-

Interspecies Scaling: By comparing pharmacokinetic parameters across different species, researchers can employ allometric scaling techniques to predict human pharmacokinetics.

-

Metabolic Pathway Identification: Animal models help to identify the major metabolic pathways and the enzymes involved, such as the cytochrome P450 (CYP) system, which is critical for predicting potential drug-drug interactions.[2][3]

-

Understanding Dispositional Properties: These studies elucidate the mechanisms of absorption, the extent of tissue distribution, and the routes of elimination from the body.

This guide will navigate the complexities of this compound's pharmacokinetics in preclinical species, offering a robust framework for designing and interpreting such studies.

Comparative Pharmacokinetics of this compound Across Preclinical Species

The pharmacokinetic profile of this compound exhibits notable variations across different animal species. These differences are primarily attributed to species-specific variations in drug-metabolizing enzymes and physiological parameters.

Absorption

Following oral administration, this compound is rapidly and well-absorbed from the gastrointestinal tract in preclinical models.[4][5] However, it is subject to extensive first-pass metabolism in the liver, leading to low systemic bioavailability.[4] This first-pass effect can be partially saturated at higher doses, resulting in a non-linear increase in systemic exposure.

Distribution

This compound is widely distributed throughout the body, a characteristic reflected by its large volume of distribution in rats and dogs.[4] It exhibits high binding to plasma proteins, with over 90% of the drug being reversibly bound in rats, dogs, and monkeys.[2] In rats and humans, the extent of this binding can decrease with increasing drug concentrations.[2]

Metabolism

The liver is the primary site of this compound metabolism, which is mediated predominantly by the cytochrome P450 enzyme system.[2] In vitro studies using human liver microsomes have identified CYP3A4, CYP2D6, and CYP2C8 as the major isoforms responsible for its metabolism.[3] While this compound is a substrate for these enzymes, it also acts as a potent inhibitor of CYP3A4 and CYP2D6.[3]

Species differences in metabolic rates are significant, with the disappearance of this compound from plasma being fastest in rats, followed by dogs and monkeys.[4][6] This correlates with in vitro findings showing higher rates of liver metabolism in rats compared to dogs and monkeys.[2] The primary metabolic pathways involve:

-

Oxidation of the dihydropyridine ring to its pyridine analog.

-

Debenzylation of the N-benzyl-N-methylaminoethyl ester side-chain.

-

Hydrolysis of the ester side-chain to a carboxylic acid.

The relative abundance of these metabolites can differ between species. For instance, the debenzylated metabolite is most abundant in the urine of dogs and humans, while the carboxylic acid derivative, along with the oxidized pyridine form, is more prominent in rats and monkeys.[2]

Excretion

This compound is eliminated from the body primarily as metabolites, with excretion occurring through both urine and feces.[7] Following intravenous administration of radiolabeled this compound, approximately 49% of the radioactivity is recovered in the urine and 43% in the feces within 96 hours.[8][9] Unchanged this compound is not detected in the urine.[8]

Quantitative Pharmacokinetic Parameters of this compound in Preclinical Models

The following table summarizes key pharmacokinetic parameters of this compound in rats, dogs, and monkeys following intravenous and oral administration. It is important to note that these values are compiled from various studies and experimental conditions may differ.

| Parameter | Rat | Dog | Monkey |

| Route of Administration | IV | Oral | IV |

| Dose | 0.4 mg/kg | 12 mg/kg | 0.4 mg/kg |

| Cmax (ng/mL) | - | 1429.58 ± 107.40 | - |

| Tmax (h) | - | 0.75 | - |

| AUC (ng·h/mL) | - | 3042.05 ± 333.35 | - |

| t½ (h) | - | 3.49 ± 0.016 | ~1.08 (at 0.4 mg/kg) |

| CL (mL/min/kg) | 197 | - | 37 |

| Vd (L/kg) | - | - | Increased with higher doses |

| Bioavailability (%) | - | Low | - |

Data compiled from multiple sources.[2][10] Cmax, Tmax, AUC, and t½ for oral administration in rats are from a study using a specific S-SMEDDS formulation.[10] Clearance (CL) and Volume of Distribution (Vd) data are primarily from intravenous studies.[2] Bioavailability is generally low due to a significant first-pass effect.

Experimental Protocols for Preclinical Pharmacokinetic Studies

To ensure data integrity and reproducibility, preclinical pharmacokinetic studies must be conducted with meticulous attention to detail. The following sections provide standardized, step-by-step methodologies for in vivo and in vitro assessments of this compound pharmacokinetics.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical experimental workflow for determining the pharmacokinetic profile of this compound in rats following oral and intravenous administration.

4.1.1. Animal Models and Housing

-

Species: Sprague-Dawley or Wistar rats are commonly used.[6]

-

Housing: Animals should be housed in a controlled environment with regulated temperature, humidity, and a 12-hour light-dark cycle.[6]

-

Diet: Standard laboratory chow and water are provided ad libitum, with fasting overnight prior to oral drug administration.[6]

4.1.2. Drug Formulation and Administration

-

Intravenous (IV) Formulation: Dissolve this compound hydrochloride in a sterile vehicle such as saline or a solution containing a solubilizing agent if necessary.

-

Oral (PO) Formulation: For oral gavage, suspend or dissolve this compound hydrochloride in a suitable vehicle like water, saline, or a methylcellulose solution.[6]

-

IV Administration: Administer the drug solution via a tail vein or a cannulated jugular vein.

-

PO Administration: Administer the drug suspension or solution directly into the stomach using an oral gavage needle.

4.1.3. Blood Sampling

-

Schedule: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Sites: Common sampling sites include the tail vein, saphenous vein, or via a jugular vein cannula.[6]

-

Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately place on ice.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then transferred to clean tubes and stored at -80°C until analysis.

4.1.4. Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard methods for quantifying this compound in plasma.

-

Sample Preparation: Perform protein precipitation or solid-phase extraction to remove plasma proteins and potential interferences before analysis.

-

Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

4.1.5. Pharmacokinetic Analysis

-

Software: Use validated pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

-

Parameters: Calculate key pharmacokinetic parameters using non-compartmental analysis, including Cmax, Tmax, AUC, t½, CL, and Vd.[6]

Diagram: Generalized Workflow for a Preclinical Pharmacokinetic Study

References

- 1. Metabolic fate of this compound hydrochloride, a new vasodilator, by various species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of this compound to cytochrome P450 (CYP) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative pharmacokinetics of this compound hydrochloride, a new vasodilator, in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. verification.fda.gov.ph [verification.fda.gov.ph]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Effects of Nicardipine on Endothelial Function and Nitric Oxide Release

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the multifaceted interactions between the dihydropyridine calcium channel blocker, nicardipine, and the vascular endothelium. Moving beyond its well-established role in blocking L-type calcium channels in vascular smooth muscle, this document delves into the nuanced and often indirect effects of this compound on endothelial function, with a specific focus on the synthesis and bioavailability of nitric oxide (NO). We will dissect the core molecular pathways, present conflicting and complementary evidence from in vitro, ex vivo, and in vivo studies, and provide detailed, field-proven experimental protocols for researchers seeking to investigate these effects. The objective is to equip scientists and drug development professionals with the foundational knowledge and practical methodologies required to explore the complex vascular biology of this compound and similar therapeutic agents.

Foundational Concepts: The Vascular Endothelium and Nitric Oxide Signaling

The vascular endothelium, a monolayer of cells lining the interior surface of blood vessels, is a critical regulator of vascular homeostasis. It is not merely a passive barrier but a dynamic, endocrine organ that responds to hemodynamic forces and chemical signals. Its primary signaling molecule for maintaining vascular tone is nitric oxide (NO), a gaseous free radical synthesized by endothelial nitric oxide synthase (eNOS).

The activation of eNOS is a tightly regulated process initiated by various stimuli, most notably the shear stress from blood flow and receptor-mediated agonists like acetylcholine or bradykinin.[1][2] These stimuli increase intracellular calcium (Ca²⁺) concentrations, leading to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates eNOS.[3] Further regulation occurs through post-translational modifications, particularly phosphorylation. The phosphorylation of eNOS at the serine 1177 residue (Ser¹¹⁷⁷) by the kinase Akt is a key activating step, enhancing electron flow within the enzyme and augmenting NO production.[4][5] Conversely, phosphorylation at threonine 495 (Thr⁴⁹⁵) is inhibitory.[5]

Endothelial dysfunction, characterized by impaired NO bioavailability, is a primary initiator of atherosclerosis and is implicated in numerous cardiovascular diseases.[6] This impairment often stems from an increase in reactive oxygen species (ROS), such as superoxide (O₂⁻), which rapidly scavenges NO to form peroxynitrite, a damaging oxidant.[5] Understanding how pharmaceuticals interact with this delicate system is paramount for drug development.

Caption: Canonical eNOS activation pathway in vascular endothelial cells.

This compound's Canonical Mechanism of Action: Targeting Vascular Smooth Muscle

This compound is a dihydropyridine calcium channel blocker whose primary therapeutic effect, the lowering of blood pressure, is achieved by acting on vascular smooth muscle cells (VSMCs).[7][8] VSMCs contain L-type voltage-gated Ca²⁺ channels that open in response to membrane depolarization, allowing an influx of extracellular Ca²⁺. This influx triggers a cascade resulting in the phosphorylation of myosin light chains and subsequent muscle contraction (vasoconstriction).

This compound selectively blocks these L-type Ca²⁺ channels in the vasculature.[9] By inhibiting Ca²⁺ influx, it prevents this contractile cascade, leading to smooth muscle relaxation and vasodilation.[7] This widening of the peripheral arteries reduces systemic vascular resistance, thereby lowering blood pressure.[10][11] Its selectivity for vascular smooth muscle over cardiac muscle minimizes negative effects on heart muscle contractility.[9]

Caption: this compound's primary mechanism on vascular smooth muscle cells.

The Central Question: Does this compound Directly Modulate Endothelial NO Release?

While this compound's action on VSMCs is clear, its effect on the endothelium is more complex and has been a subject of scientific debate. The central question is whether the vasodilation observed is solely due to its effect on smooth muscle or if it is augmented by a direct stimulation of endothelial NO release.

Evidence Against Direct eNOS Stimulation

A key study conducted in healthy humans investigated this question directly. By infusing subdepressor doses of this compound into the forearm artery, researchers measured forearm blood flow before and after inhibiting eNOS with N(G)-monomethyl-L-arginine (L-NMMA). The results showed that the vasodilatory response to this compound was not significantly different after eNOS inhibition.[12] This provides strong evidence that in healthy human resistance vessels, direct liberation of NO does not play a major role in this compound-induced vasodilation.[12]

An Alternative Hypothesis: The Antioxidant Effect

Contrasting evidence comes from studies on other dihydropyridines, such as nifedipine. Research has shown that nifedipine can increase the bioavailability of endothelial NO without altering eNOS mRNA or protein expression.[13][14][15] The proposed mechanism is not direct eNOS stimulation but rather an antioxidant effect.[13] By reducing the cellular formation of ROS like superoxide, the drug preserves the NO that is produced, preventing its degradation into peroxynitrite. This increased NO availability could contribute to vasodilation and confer other protective vascular effects.[14] Given the structural and functional similarities, it is plausible that this compound shares this antioxidant property, representing an indirect mechanism for enhancing endothelial function.

Caption: Hypothesized antioxidant mechanism for increasing NO bioavailability.

Experimental Frameworks for Investigation

To rigorously assess the effects of this compound on endothelial function, a multi-tiered approach using in vitro, ex vivo, and in vivo models is essential. Each protocol described here is designed as a self-validating system with appropriate controls.

In Vitro Protocol: Direct NO Production in Endothelial Cells

Objective: To quantify the direct effect of this compound on basal and agonist-stimulated NO production from a pure endothelial cell culture.

Methodology: Griess Assay for Nitrite Quantification

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM™-2 Endothelial Cell Growth Medium-2 until they reach 80-90% confluency in 24-well plates.

-

Pre-incubation: Gently wash cells twice with warm, serum-free medium. Add fresh serum-free medium containing L-arginine (100 µM) and incubate for 2 hours to wash out residual stimulants.

-

Treatment: Replace the medium with fresh serum-free medium containing the following conditions (in triplicate):

-

Vehicle Control (e.g., 0.1% DMSO)

-

This compound (dose-response, e.g., 10⁻⁹ to 10⁻⁵ M)

-

Positive Control: Acetylcholine (ACh, 10 µM)

-

Test Condition: this compound (at each dose) + ACh (10 µM)

-

Inhibitor Control: L-NAME (100 µM, eNOS inhibitor) + ACh (10 µM)

-

-

Incubation: Incubate plates for 30 minutes at 37°C in a 5% CO₂ incubator.

-

Sample Collection: Carefully collect 50 µL of the supernatant from each well for analysis.

-

Griess Reaction:

-

In a 96-well plate, add 50 µL of each collected sample.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to each well and incubate for another 10 minutes.

-

A purple/magenta color will develop.

-

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate nitrite concentration by comparing absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Causality and Validation: This protocol directly measures the end-product of NO metabolism (nitrite).[16] The inclusion of ACh validates the cells' ability to respond to a known eNOS agonist. The L-NAME control confirms that the measured nitrite is indeed a product of NOS activity. A significant increase in nitrite with this compound alone would suggest direct eNOS stimulation. An enhanced response in the this compound + ACh group compared to ACh alone would suggest a sensitizing effect. No change would align with the in vivo human data.[12]

Caption: Experimental workflow for the Griess assay.

Ex Vivo Protocol: Endothelium-Dependent Vasorelaxation

Objective: To assess the functional consequence of this compound on the ability of an intact blood vessel to relax in an endothelium-dependent manner.

Methodology: Wire Myography of Isolated Aortic Rings

-

Vessel Isolation: Humanely euthanize a laboratory rodent (e.g., Sprague-Dawley rat) and carefully dissect the thoracic aorta. Place it immediately in ice-cold Krebs-Henseleit buffer.

-

Preparation: Under a dissecting microscope, clean the aorta of adhering fat and connective tissue. Cut the aorta into 2-3 mm rings.

-

Mounting: Mount the aortic rings on two stainless steel wires in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Equilibration & Normalization: Allow the rings to equilibrate for 60-90 minutes under a baseline tension, adjusting tension periodically until a stable resting state is achieved.

-

Viability Check: Pre-constrict the rings with a submaximal concentration of phenylephrine (PE, e.g., 1 µM). Once a stable plateau is reached, add a high concentration of ACh (e.g., 10 µM). A relaxation of >80% confirms intact endothelium. Wash the rings and allow them to return to baseline.

-

Experimental Protocol:

-

Pre-constrict the rings again with PE (1 µM).

-

Once a stable contraction is achieved, incubate the rings with either vehicle or a single concentration of this compound for 20-30 minutes.

-

Generate a cumulative concentration-response curve to ACh (e.g., 10⁻⁹ to 10⁻⁵ M).

-

After a washout period, repeat the protocol using sodium nitroprusside (SNP), an NO donor, to assess endothelium-independent relaxation.

-

-

Data Analysis: Record the tension throughout the experiment. Express relaxation as a percentage reversal of the PE-induced pre-contraction. Plot the concentration-response curves.

Causality and Validation: This assay differentiates between endothelial and smooth muscle effects. ACh-induced relaxation is primarily mediated by endothelial NO release. SNP-induced relaxation bypasses the endothelium and acts directly on the smooth muscle. If this compound potentiates the relaxation to ACh but has no effect on the relaxation to SNP, it strongly indicates an enhancement of endothelial NO bioavailability. If it affects both, a direct smooth muscle sensitizing effect may be present.

In Vivo Protocol: Human Endothelial Function Assessment

Objective: To non-invasively assess the effect of this compound administration on conduit artery endothelial function in a clinical research setting.

Methodology: Flow-Mediated Dilation (FMD) of the Brachial Artery

-

Subject Preparation: Subjects should fast for at least 8 hours and refrain from caffeine, alcohol, and smoking for 24 hours prior to the study. The study should be conducted in a quiet, temperature-controlled room.

-

Baseline Imaging: The subject rests in the supine position for at least 10 minutes. A high-frequency ultrasound probe (>7 MHz) is used to acquire a longitudinal image of the brachial artery, 2-10 cm above the antecubital fossa.

-

Baseline Measurement: Once optimal images are obtained, record the baseline vessel diameter and blood flow velocity using pulsed-wave Doppler for 1 minute.

-

Reactive Hyperemia: Inflate a blood pressure cuff placed on the forearm to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.

-

Post-Occlusion Measurement: Rapidly deflate the cuff. Record the blood flow velocity immediately upon deflation (to confirm hyperemia) and continuously record the brachial artery diameter for at least 3 minutes.

-

Experimental Design: A double-blind, placebo-controlled crossover design is ideal. Subjects undergo the FMD protocol after receiving either an acute dose of this compound or a matching placebo, with a sufficient washout period between study visits.

-

Data Analysis: The primary outcome is the FMD, calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.

Causality and Validation: FMD is a well-established, non-invasive bioassay for NO-mediated endothelial function.[17][18] The shear stress induced by reactive hyperemia is a physiological stimulus for eNOS activation.[17] An increase in FMD after this compound administration would suggest the drug improves endothelial function in vivo, though it does not, by itself, distinguish between direct eNOS stimulation and indirect mechanisms like antioxidation.

| Experimental Parameter | In Vitro (Griess Assay) | Ex Vivo (Wire Myography) | In Vivo (FMD) |

| Model System | Cultured HUVECs | Isolated Rodent Aortic Rings | Human Brachial Artery |

| Primary Stimulus | Acetylcholine (Agonist) | Acetylcholine (Agonist) | Shear Stress (Reactive Hyperemia) |

| Primary Endpoint | Nitrite Concentration (µM) | % Relaxation of Pre-contraction | % Change in Artery Diameter |

| Key Control | L-NAME (eNOS Inhibitor) | Sodium Nitroprusside (NO Donor) | Placebo Administration |

| Interpretation | Direct measure of NO product | Functional measure of vasorelaxation | Integrated physiological response |

Other Considerations: Beyond Nitric Oxide

The interaction of this compound with the endothelium extends beyond NO signaling. For drug development professionals, it is crucial to consider other potential effects that may influence its therapeutic profile and safety.

-

Anti-Angiogenic Properties: In vitro studies have shown that this compound can inhibit angiogenesis. At concentrations from 10⁻⁹ to 10⁻⁵ M, it suppressed the migration and tube formation of bovine endothelial cells in a dose-dependent manner.[19][20] This suggests a potential role in disorders characterized by pathological angiogenesis, but also warrants consideration in contexts where vessel growth is desired.

-

High-Dose Cellular Injury: While therapeutic concentrations are well-tolerated, high concentrations of this compound (10-30 µg/mL) have been shown to induce vascular injury in cultured human microvascular endothelial cells.[21][22] The mechanism appears to involve the induction of autophagic cell death rather than apoptosis.[21] This is a critical dose-limiting toxicity factor, particularly for intravenous formulations, and underscores the importance of careful dose selection and formulation design.

Conclusion and Future Directions

The evidence to date paints a complex picture of this compound's interaction with the vascular endothelium. Its primary, potent vasodilatory effect is unequivocally mediated through the blockade of L-type calcium channels on vascular smooth muscle. The contribution of direct endothelial NO release to this vasodilation appears to be minimal, at least in healthy human resistance vessels.[12]

However, a compelling alternative hypothesis, supported by data from similar dihydropyridines, suggests that this compound may enhance NO bioavailability indirectly through antioxidant actions, protecting the endogenously produced NO from degradation.[13][14] This potential pleiotropic effect, combined with its anti-angiogenic and high-dose toxicity profiles, highlights the need for continued investigation.

Future research should focus on:

-

Directly quantifying ROS production in endothelial cells and tissues treated with this compound to validate the antioxidant hypothesis.

-

Utilizing advanced techniques like ozone-based chemiluminescence for more sensitive and specific detection of NO and its metabolites in vivo.[23][24]

-

Investigating whether the observed effects are a class effect of dihydropyridines or are specific to the molecular structure of this compound.

By employing the rigorous, multi-layered experimental frameworks detailed in this guide, researchers can further elucidate the precise mechanisms governing this compound's vascular effects, paving the way for more informed clinical applications and the development of next-generation cardiovascular therapeutics.

References

- 1. CV Physiology | Nitric Oxide [cvphysiology.com]

- 2. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of purinergic activation of endothelial nitric oxide synthase in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of endothelial nitric oxide synthase activity and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. clinicalcardiology.org [clinicalcardiology.org]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. This compound, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound for systemic hypertension: effects on blood pressure and target organ function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitric oxide plays an insignificant role in direct vasodilator effects of calcium channel blockers in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Nifedipine increases endothelial nitric oxide bioavailability by antioxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lazarlab.com [lazarlab.com]

- 17. Measurement of endothelial function and its clinical utility for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluating endothelial function in humans: a guide to invasive and non-invasive techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of this compound on tube formation of bovine vascular endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. Characterization of this compound hydrochloride-induced cell injury in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 23. mdpi.com [mdpi.com]

- 24. Analytical Techniques for Assaying Nitric Oxide Bioactivity [jove.com]

Nicardipine's Role in Modulating Intracellular Calcium Signaling Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicardipine, a second-generation dihydropyridine, is a potent L-type voltage-gated calcium channel (VGCC) antagonist with profound effects on intracellular calcium ([Ca2+]i) signaling.[1] Its high degree of selectivity for vascular smooth muscle over cardiac tissue makes it a cornerstone therapeutic for hypertension and angina, and a valuable pharmacological tool for research.[2][3][4][5] This guide provides a detailed exploration of this compound's molecular mechanism, its downstream consequences on signaling cascades, and the state-of-the-art methodologies employed to investigate its action. We delve into the causality behind experimental choices, presenting self-validating protocols for patch-clamp electrophysiology and ratiometric calcium imaging, designed to provide robust and reproducible data for researchers in pharmacology and drug development.

The Central Role of Intracellular Calcium and the L-type Channel Target

Intracellular calcium is a ubiquitous second messenger, governing a vast array of physiological processes, from gene transcription to cellular motility. In electrically excitable cells like vascular smooth muscle cells (VSMCs) and cardiomyocytes, the precise regulation of [Ca2+]i is paramount for controlling contraction.[6][7] The influx of extracellular Ca2+ through voltage-gated calcium channels is a primary trigger for smooth muscle contraction.[8]

This compound's primary molecular target is the L-type voltage-gated calcium channel (specifically the CaV1.2 isoform) , a key mediator of calcium influx in these tissues.[9][10] These channels are complex heteromeric proteins that open in response to membrane depolarization, allowing Ca2+ to flow down its steep electrochemical gradient into the cell.[3] This influx of Ca2+ is the initiating step in the excitation-contraction coupling cascade.[7]

Caption: Basic structure of an L-type voltage-gated calcium channel (VGCC).

Molecular Mechanism of Action: Selective and Potent Blockade

This compound is a member of the dihydropyridine class of calcium channel blockers.[2] Its therapeutic efficacy stems from its ability to selectively bind to and inhibit the transmembrane influx of calcium ions into cardiac and smooth muscle cells without altering serum calcium concentrations.[11][12]

The core mechanism involves:

-

Selective Binding: this compound binds with high affinity to the α1 subunit of the L-type calcium channel.[13] This binding is voltage-dependent, meaning this compound shows a stronger interaction with channels that are in a depolarized (open or inactivated) state.[14][15]

-

Inhibition of Calcium Influx: By binding to the channel, this compound stabilizes it in a conformation that is less likely to open, thereby physically obstructing the pore and reducing the influx of Ca2+ ions.[16]

-

Vascular Selectivity: A key feature of this compound is its greater selectivity for vascular smooth muscle compared to cardiac muscle.[2][3][11] This is reflected in its higher potency for inhibiting vascular smooth muscle response.[2][4] This selectivity minimizes direct negative effects on cardiac contractility and conduction at therapeutic doses, making it a preferred agent for reducing blood pressure.[3][5]

Caption: this compound physically blocks the L-type channel, preventing Ca²⁺ influx.

Quantitative Data Summary: Inhibitory Potency of this compound

The inhibitory potency of a compound is a critical parameter in drug development. For this compound, this is typically expressed as the half-maximal inhibitory concentration (IC50). Patch-clamp studies have quantified its potency on various channel subtypes.

| Channel Type | Description | This compound IC50 (Closed State) | Reference |

| CaV1.2 | L-type channel (primary target) | ~60 nM | [14][15] |

| CaV1.2/DHP insensitive | Mutant L-type channel | ~2.0 µM | [15] |

| CaV2.1/DHP sensitive | Mutant non-L-type channel | ~175 nM | [14][15] |

This table demonstrates this compound's high potency for its intended target, the wild-type L-type CaV1.2 channel.

The Downstream Signaling Cascade: From Channel Block to Vasodilation

By attenuating the initial Ca2+ influx, this compound triggers a cascade of downstream events within the vascular smooth muscle cell, ultimately leading to relaxation (vasodilation).[17]

The sequence is as follows:

-

Reduced [Ca2+]i: this compound's block of L-type channels directly lowers the global intracellular Ca2+ concentration available for signaling.[16]

-

Decreased Calmodulin (CaM) Activation: In smooth muscle, Ca2+ binds to the protein calmodulin (CaM).[7] With less available Ca2+, the formation of the Ca2+-CaM complex is significantly reduced.[6]

-

Inhibition of Myosin Light Chain Kinase (MLCK): The Ca2+-CaM complex is the essential activator for myosin light chain kinase (MLCK).[6][7] Reduced complex formation leads to decreased MLCK activity.

-

Reduced Myosin Phosphorylation: Active MLCK phosphorylates the regulatory light chain of myosin II. This phosphorylation is the critical switch that enables myosin to interact with actin filaments and generate contractile force.[7]

-

Smooth Muscle Relaxation: With lower levels of myosin phosphorylation, the cross-bridge cycling between actin and myosin decreases, resulting in the relaxation of the vascular smooth muscle, dilation of the blood vessel, and a subsequent drop in blood pressure.[16][17]

Caption: this compound's modulation of the calcium-dependent contraction pathway.

Experimental Methodologies for Characterizing this compound's Action

To rigorously study the effects of this compound, researchers must employ techniques that can directly measure its impact on ion channels and the resulting changes in intracellular calcium.

A. Patch-Clamp Electrophysiology

Expertise & Experience: Patch-clamp is the gold-standard technique for directly investigating the interaction between a compound and an ion channel.[13] It provides unparalleled resolution of ion channel activity, allowing for the precise measurement of current inhibition and the characterization of block kinetics. This is not merely a measure of a downstream effect; it is a direct observation of the drug-target interaction.

Trustworthiness (Self-Validating Protocol): The integrity of a patch-clamp experiment relies on constant quality control. Monitoring the seal resistance (>1 GΩ) ensures the electrical isolation of the patched membrane. Compensating for series resistance and cell capacitance is critical for accurate voltage control and current measurement. The use of specific channel blockers (e.g., tetrodotoxin for Na+ channels, Cs+ in the pipette for K+ channels) isolates the Ca2+ current of interest, ensuring the measured effect is attributable to L-type channels.

-

Cell Preparation:

-

Culture cells expressing the target channel (e.g., HEK293 cells stably transfected with CaV1.2 subunits) on glass coverslips.

-

Use cells at 60-80% confluency for optimal health and accessibility.

-

-

Solutions:

-

External Solution (in mM): 110 BaCl₂ (Barium is used instead of Calcium to increase current amplitude and reduce Ca2+-dependent inactivation), 10 HEPES, 1 MgCl₂, 10 Glucose, 40 TEA-Cl. Adjust pH to 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

-

-

Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

-

Approach a cell and form a gigaohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Set the holding potential to -80 mV to ensure channels are in a closed, rested state.

-

Apply a series of depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit CaV1.2 currents.

-

-

Drug Application & Data Analysis:

-

Establish a stable baseline recording for 3-5 minutes.

-

Perfuse the cell with the external solution containing this compound at various concentrations (e.g., 1 nM to 10 µM).

-

Record the peak current at each concentration after it reaches a steady-state block.

-

Calculate the percentage of current inhibition relative to the baseline.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Caption: Experimental workflow for patch-clamp analysis of this compound.

B. Ratiometric Intracellular Calcium Imaging

Expertise & Experience: To validate that the observed channel block translates into a functional cellular effect, we must measure [Ca2+]i. Ratiometric fluorescent indicators like Fura-2 are superior to single-wavelength dyes.[18][19] By taking the ratio of fluorescence emitted at two different excitation wavelengths (340 nm for Ca2+-bound and 380 nm for Ca2+-free dye), the measurement becomes largely independent of confounding variables like dye concentration, cell thickness, or photobleaching.[18][20] This provides a more accurate and quantifiable measure of [Ca2+]i.

Trustworthiness (Self-Validating Protocol): A robust calcium imaging experiment requires proper controls and calibration. A positive control, using an ionophore like ionomycin, is used to elicit a maximal Ca2+ influx and determine the maximum fluorescence ratio (Rmax).[21][22] A negative control, using a Ca2+ chelator like EGTA, is used to determine the minimum fluorescence ratio (Rmin).[21][22] These values are essential for converting fluorescence ratios into actual calcium concentrations using the Grynkiewicz equation, ensuring the data is not just qualitative but quantitative.[23]

-

Cell Preparation:

-

Seed cells (e.g., primary vascular smooth muscle cells) onto glass-bottom imaging dishes 24-48 hours prior to the experiment.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).[19][24] Pluronic F-127 is a non-ionic surfactant that aids in dispersing the water-insoluble AM ester dye.[19]

-

Remove culture medium, wash cells once with HBSS.

-

Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[21][23]

-

Wash the cells 2-3 times with HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases, which traps the active Fura-2 inside the cells.[18][21]

-

-

Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, and a detector to capture emission at ~510 nm.[18]

-

Establish a baseline recording of the 340/380 ratio in resting cells.

-

Stimulate the cells with a depolarizing agent (e.g., high concentration of KCl) to open L-type channels and induce Ca2+ influx. Record the resulting increase in the 340/380 ratio.

-

After washout and return to baseline, pre-incubate the cells with this compound for 5-10 minutes.

-

Re-apply the KCl stimulus in the presence of this compound and record the attenuated or abolished change in the 340/380 ratio.

-

-

Data Analysis:

-

Select regions of interest (ROIs) over individual cells to track the average fluorescence ratio over time.

-

Plot the 340/380 ratio as a function of time.

-

Quantify the peak response to KCl in the absence and presence of this compound to determine the degree of inhibition.

-

Caption: Experimental workflow for Fura-2 AM ratiometric calcium imaging.

Pharmacokinetics and Clinical Translation

The molecular mechanisms and cellular effects detailed above directly translate to this compound's clinical utility. Its pharmacokinetic profile, characterized by rapid onset and a relatively short half-life (2-4 hours), makes it suitable for managing acute hypertensive emergencies.[16][25][26] this compound is extensively metabolized by the liver, primarily by the CYP3A4 enzyme.[25][27] Its potent vasodilatory action, a direct result of inhibiting Ca2+ influx in vascular smooth muscle, effectively reduces systemic vascular resistance and lowers blood pressure.[2][17][28] This mechanism is also beneficial in treating angina by dilating coronary arteries and improving oxygen supply to the myocardium.[16][28][29] Furthermore, its efficacy has been explored in cerebrovascular diseases, including the management of blood pressure in acute stroke and the prevention of vasospasm after subarachnoid hemorrhage.[30][31][32]

Conclusion

This compound serves as a quintessential example of a targeted pharmacological agent. Its high-affinity and selective blockade of L-type voltage-gated calcium channels provides a precise method for modulating intracellular calcium signaling pathways. This action directly interrupts the excitation-contraction coupling in vascular smooth muscle, leading to potent vasodilation. For the research and drug development professional, understanding this mechanism is crucial. The application of rigorous, self-validating experimental techniques such as patch-clamp electrophysiology and ratiometric calcium imaging is essential for characterizing the potency and cellular impact of this compound and for the discovery of next-generation cardiovascular therapeutics.

References

- 1. This compound. A review of its pharmacology and therapeutic efficacy in older patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Cellular action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium and smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound‐induced acute respiratory failure: Case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 12. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. benchchem.com [benchchem.com]

- 14. Distinct properties of amlodipine and this compound block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distinct properties of amlodipine and this compound block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmacyfreak.com [pharmacyfreak.com]

- 17. This compound: A Powerful Calcium Channel Blocker Explained [testing.nakkheeran.in]

- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 19. ionbiosciences.com [ionbiosciences.com]

- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 21. moodle2.units.it [moodle2.units.it]

- 22. bu.edu [bu.edu]

- 23. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 24. hellobio.com [hellobio.com]

- 25. youtube.com [youtube.com]

- 26. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. accessdata.fda.gov [accessdata.fda.gov]

- 28. ukaazpublications.com [ukaazpublications.com]

- 29. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy, in the treatment of angina pectoris, hypertension and related cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ClinicalTrials.gov [clinicaltrials.gov]

- 31. trial.medpath.com [trial.medpath.com]

- 32. This compound use in cerebrovascular disease: a review of controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Channel Blockade: An In-depth Technical Guide to the Non-Canonical Molecular Targets of Nicardipine

This guide provides a comprehensive exploration of the molecular interactions of nicardipine that extend beyond its well-documented role as a potent L-type calcium channel blocker. Intended for researchers, scientists, and professionals in drug development, this document delves into the off-target pharmacology of this compound, offering insights into potential drug repurposing and a more complete understanding of its therapeutic and adverse effects.

Introduction: The Canonical Target of this compound

This compound, a second-generation dihydropyridine, is a widely prescribed medication for the management of hypertension and angina pectoris.[1][2] Its primary therapeutic effect is achieved through the blockade of voltage-gated L-type calcium channels (Ca_v1.2) in vascular smooth muscle cells.[3][4] This action inhibits the influx of extracellular calcium, leading to vasodilation, reduced peripheral resistance, and a subsequent decrease in blood pressure.[4][5] While its high affinity for L-type calcium channels is undisputed, a growing body of evidence reveals that this compound's pharmacological profile is more complex, involving interactions with a variety of other molecular targets. Understanding these "off-target" interactions is crucial for a holistic view of its mechanism of action and for uncovering new therapeutic avenues.

Expanding the Target Landscape: this compound's Non-Canonical Interactions

Emerging research has identified several molecular entities, other than L-type calcium channels, that are modulated by this compound. These interactions, summarized below, contribute to its broader pharmacological effects and present opportunities for drug repurposing.

Voltage-Gated Sodium Channels (Na_v1.8)

A significant off-target interaction of this compound is its inhibitory effect on the voltage-gated sodium channel Na_v1.8.[6][7] This finding has opened up new therapeutic possibilities, particularly in the context of rare genetic disorders.

Mechanistic Insights and Therapeutic Implications:

Recent studies have highlighted the potential of repurposing this compound for Pitt Hopkins Syndrome (PTHS), a neurodevelopmental disorder caused by mutations in the TCF4 gene.[8][9] Loss of TCF4 function in PTHS leads to increased neuronal excitability, partly through the upregulation of Na_v1.8.[7][8] this compound has been shown to inhibit Na_v1.8, thereby normalizing neuronal firing properties.[6][8] Preclinical studies in a mouse model of PTHS demonstrated that this compound treatment rescued behavioral deficits associated with the syndrome.[6][8] A case study has also reported developmental improvements in a young patient with PTHS treated with this compound.[8]

Experimental Workflow: Patch-Clamp Electrophysiology for Na_v1.8 Inhibition

Caption: Workflow for assessing this compound's inhibition of Na_v1.8 channels.

Drug Transporters: P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs)

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that plays a crucial role in drug efflux and multidrug resistance.[10][11] Additionally, it has been shown to inhibit Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3, which are involved in the hepatic uptake of various drugs.[10]

Mechanistic Insights and Clinical Relevance:

The inhibition of P-gp by this compound can lead to significant drug-drug interactions.[11] By blocking the efflux of co-administered drugs that are P-gp substrates, this compound can increase their plasma concentrations, potentially leading to toxicity.[11] Similarly, inhibition of OATP1B1 and OATP1B3 can impair the hepatic clearance of substrate drugs, such as statins, increasing their systemic exposure and the risk of adverse effects.[10] These interactions underscore the importance of careful consideration of co-medications in patients treated with this compound.

Table 1: Inhibitory Effects of this compound on Drug Transporters

| Target Transporter | Substrate Example | This compound Effect | Potential Clinical Consequence | Reference |

| P-glycoprotein (P-gp) | Digoxin | Inhibition of efflux | Increased digoxin plasma levels and risk of toxicity | [11] |

| OATP1B1 | Pravastatin | Inhibition of uptake | Increased pravastatin systemic exposure | [10] |

| OATP1B3 | Telmisartan | Inhibition of uptake | Increased telmisartan systemic exposure | [10] |

Experimental Protocol: In Vitro Transporter Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on P-gp-mediated transport.

Materials:

-

MDCKII cells overexpressing human P-gp (MDCKII-MDR1)

-

Fluorescent P-gp substrate (e.g., Rhodamine 123)

-

This compound

-

Positive control inhibitor (e.g., Verapamil)

-

Hanks' Balanced Salt Solution (HBSS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Methodology:

-

Cell Seeding: Seed MDCKII-MDR1 cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with HBSS and pre-incubate with varying concentrations of this compound or control inhibitor in HBSS for 30 minutes at 37°C.

-

Substrate Addition: Add the fluorescent P-gp substrate to each well and incubate for 60 minutes at 37°C.

-

Wash and Lyse: Wash the cells three times with ice-cold HBSS to remove extracellular substrate. Lyse the cells with a suitable lysis buffer.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytochrome P450 (CYP) Enzymes

This compound is not only metabolized by cytochrome P450 enzymes but also acts as an inhibitor of several key isoforms, including CYP3A4, CYP2D6, CYP2C8, and CYP2C19.[12][13]

Mechanistic Insights and Pharmacokinetic Implications:

The inhibition of CYP enzymes by this compound is a major source of drug-drug interactions.[13] Co-administration of this compound with drugs that are primarily metabolized by these enzymes can lead to decreased clearance and elevated plasma concentrations of the co-administered drug, increasing the risk of adverse events.[14][15] For instance, the interaction with CYP3A4 is particularly relevant as this enzyme metabolizes a large proportion of clinically used drugs.[14]

Table 2: this compound's Inhibitory Potency on CYP Isoforms

| CYP Isoform | Known Substrate | This compound Ki (µM) | Reference |

| CYP2D6 | Dextromethorphan | Potent Inhibition | [13] |

| CYP3A4 | Triazolam | Strong Inhibition | [13] |

| CYP2C8 | Amodiaquine | 1.1 | [13] |

| CYP2C19 | S-mephenytoin | 1.1 | [13] |

| CYP2C9 | Diclofenac | 29.4 | [13] |

| CYP1A | 7-Ethoxyresorufin | 29.4 | [13] |

| CYP2A6 | Coumarin | 29.4 | [13] |

Diagram: this compound's Impact on Drug Metabolism

Caption: this compound inhibits CYP enzymes, leading to reduced metabolism of co-administered drugs.

Modulation of Inflammatory Signaling Pathways

Beyond direct protein interactions, this compound has been shown to modulate intracellular signaling pathways, particularly those involved in inflammation.